Tributylphosphonium tetrafluoroborate

Catalog No.
S1493712
CAS No.
113978-91-9
M.F
C12H28BF4P
M. Wt
290.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributylphosphonium tetrafluoroborate

CAS Number

113978-91-9

Product Name

Tributylphosphonium tetrafluoroborate

IUPAC Name

tributylphosphanium;tetrafluoroborate

Molecular Formula

C12H28BF4P

Molecular Weight

290.13 g/mol

InChI

InChI=1S/C12H27P.BF4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;/q;-1/p+1

InChI Key

NCHAZLRRIGGCER-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC

Canonical SMILES

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC

Catalyst Ligand in Cross-Coupling Reactions

Tributylphosphonium tetrafluoroborate acts as a ligand in various cross-coupling reactions, which are fundamental tools for constructing complex molecules from simpler building blocks. It plays a crucial role by facilitating the transfer of functional groups between different organic molecules. Some of the prominent cross-coupling reactions where Tributylphosphonium tetrafluoroborate finds use include:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between an aryl halide (Ar-X) and an amine (NR2), amide (NR-C=O), or imine (NR=C=NR') .
  • Suzuki-Miyaura coupling: This coupling reaction forms carbon-carbon bonds between an aryl or vinyl boronic acid (Ar-B(OH)2 or R-B(OH)2) and an organic halide (R-X) .
  • Stille coupling: This reaction forms carbon-carbon bonds between an organotin reagent (R-SnX3) and an organic halide (R'-X) .
  • Sonogashira coupling: This coupling reaction forms carbon-carbon bonds between a terminal alkyne (RC≡CH) and an aryl or vinyl halide (Ar-X or R'-X) .
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound (RZnX) and an organic halide (R'-X) .
  • Heck coupling: This reaction forms carbon-carbon bonds between an alkene (RCH=CH2) and an aryl or vinyl halide (Ar-X or R'-X) .
  • Hiyama coupling: This reaction forms carbon-carbon bonds between an organosilane compound (RSiX3) and an organic halide (R'-X) .

The efficiency and selectivity of these reactions are often enhanced by the presence of Tributylphosphonium tetrafluoroborate, making it a valuable tool for organic chemists.

Other Applications in Scientific Research

Beyond its role as a catalyst ligand, Tributylphosphonium tetrafluoroborate finds applications in various other scientific research areas, including:

  • Ionic liquid precursor: Tributylphosphonium tetrafluoroborate can be used to prepare ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in electrochemistry, catalysis, and separation science .
  • Material science: Tributylphosphonium tetrafluoroborate can be incorporated into various materials, such as polymers and composites, to impart specific properties like flame retardancy or conductivity .
  • Bioconjugation: Tributylphosphonium tetrafluoroborate can be used to attach biomolecules like carbohydrates or peptides to surfaces or other molecules, facilitating studies in areas like drug delivery and biosensing .

Tributylphosphonium tetrafluoroborate is a chemical compound with the molecular formula C12H28BF4PC_{12}H_{28}BF_4P and a molecular weight of 290.13 g/mol. It is categorized as a phosphonium salt, where tributylphosphonium acts as the cation and tetrafluoroborate as the anion. This compound is recognized for its stability and non-pyrophoric nature, making it suitable for various chemical applications, particularly in catalysis . It serves as a precursor to the tri-n-butylphosphine ligand, which is utilized in numerous catalytic processes, including organic synthesis and material science .

The mechanism of action for Tributylphosphonium tetrafluoroborate depends on the specific application.

  • In catalysis, it could act as a ligand for a metal catalyst, influencing reaction rates and selectivity [].
  • In ionic liquids, it might contribute to the formation of a stable ionic liquid with specific properties.

  • Catalysis: It acts as a catalyst in various reactions, including:
    • Baylis-Hillman reactions
    • Azide reductions
    • Acylation of alcohols using anhydrides
    • Ligand for formate reduction of allyl carbonates
    • Synthesis of aromatic nitriles through palladium-catalyzed C-H functionalization .
  • Electrochemical

Tributylphosphonium tetrafluoroborate can be synthesized through various methods:

  • Direct Reaction: It can be prepared by reacting tributylphosphine with tetrafluoroboric acid. This straightforward method yields the desired phosphonium salt efficiently .
  • Alternative Routes: Other synthetic approaches involve the use of different phosphine precursors or variations in reaction conditions to optimize yield and purity. For instance, methods utilizing dimethyl acetylenedicarboxylate and fluoroboric acid have been documented .

Tributylphosphonium tetrafluoroborate finds applications across several fields:

  • Catalysis: Its primary use lies in catalyzing organic reactions, particularly in synthetic organic chemistry where it facilitates various transformations.
  • Electrolytes: As a component of ionic liquids, it is utilized in electrochemical devices due to its favorable electrochemical properties.
  • Material Science: The compound is also explored for applications in materials synthesis and modification due to its unique chemical properties.

Interaction studies involving tributylphosphonium tetrafluoroborate focus on its role as a ligand and catalyst. Research indicates that it can effectively coordinate with metal centers in catalytic cycles, enhancing reaction rates and selectivity. Additionally, studies on its behavior in ionic liquid systems reveal insights into its solvation properties and interactions with other ionic species, which are crucial for understanding its efficacy in electrochemical applications .

Tributylphosphonium tetrafluoroborate shares similarities with several other phosphonium salts. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Tributylphosphonium tetrafluoroborateC12H28BF4PC_{12}H_{28}BF_4PStable, non-pyrophoric; versatile catalyst
Tri-tert-butylphosphonium tetrafluoroborateC12H27BF4PC_{12}H_{27}BF_4PMore sterically hindered; used in selective reactions
Tri-n-butylphosphine tetrafluoroborateC12H27BF4C_{12}H_{27}BF_4Related but lacks the cationic stability of the salt
Dimethylphenylphosphonium tetrafluoroborateC11H12BF4PC_{11}H_{12}BF_4PAromatic substitution; different reactivity profile
Tetraethylammonium tetrafluoroborateC8H20BF4NC_{8}H_{20}BF_4NQuaternary ammonium salt; different ionic character

Tributylphosphonium tetrafluoroborate's unique combination of stability, non-pyrophoric nature, and catalytic versatility distinguishes it from these similar compounds, making it particularly valuable in both academic research and industrial applications.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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